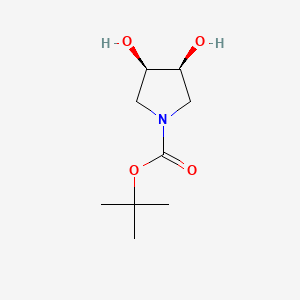
5-methoxy-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-nitro-1H-pyrazole (5-MNP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 101-102 °C and a boiling point of 300 °C. 5-MNP has been studied extensively in both organic and inorganic chemistry due to its versatile reactivity and its potential applications in medicinal chemistry. In particular, 5-MNP is of interest for its potential use in drug design, as it has been shown to interact with various biological targets and to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 5-methoxy-3-nitro-1H-pyrazole is not yet fully understood. However, it is believed that 5-methoxy-3-nitro-1H-pyrazole acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Inhibition of COX-2 has been shown to reduce inflammation, pain, and seizures. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
5-methoxy-3-nitro-1H-pyrazole has been shown to possess a wide range of biochemical and physiological effects. In particular, 5-methoxy-3-nitro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been shown to possess neuroprotective and cognitive-enhancing effects. These effects have been linked to its ability to inhibit the activity of COX-2 and acetylcholinesterase, as well as its ability to interact with various other biological targets.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methoxy-3-nitro-1H-pyrazole in laboratory experiments include its low cost, its wide range of biochemical and physiological effects, and its potential applications in drug design. The main limitation of using 5-methoxy-3-nitro-1H-pyrazole in laboratory experiments is that its exact mechanism of action is not yet fully understood. Additionally, 5-methoxy-3-nitro-1H-pyrazole is a relatively new compound, and its long-term effects on humans are not yet known.
Orientations Futures
There are several potential future directions for 5-methoxy-3-nitro-1H-pyrazole research. First, further research is needed to fully understand the exact mechanism of action of 5-methoxy-3-nitro-1H-pyrazole. Additionally, further research is needed to determine the long-term effects of 5-methoxy-3-nitro-1H-pyrazole on humans. Finally, further research is needed to identify new potential applications of 5-methoxy-3-nitro-1H-pyrazole in drug design.
Méthodes De Synthèse
5-methoxy-3-nitro-1H-pyrazole can be synthesized through several different methods. The most common method is the reaction of nitromethane with ethyl pyrazole-3-carboxylate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 5-methoxy-3-nitro-1H-pyrazole as the primary product, along with a number of other by-products. Other methods of synthesis include the reaction of nitroethane with ethyl pyrazole-3-carboxylate in the presence of a base, and the reaction of nitromethane with ethyl pyrazole-3-carboxylate in the presence of a catalyst, such as palladium chloride.
Applications De Recherche Scientifique
5-methoxy-3-nitro-1H-pyrazole has been studied extensively in both organic and inorganic chemistry due to its versatile reactivity and its potential applications in medicinal chemistry. In particular, 5-methoxy-3-nitro-1H-pyrazole has been shown to interact with various biological targets and to possess a wide range of biochemical and physiological effects. 5-methoxy-3-nitro-1H-pyrazole has been studied for its potential use in drug design, as it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, 5-methoxy-3-nitro-1H-pyrazole has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-3-nitro-1H-pyrazole involves the nitration of 5-methoxy-1H-pyrazole followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with an aromatic amine to form the final product.", "Starting Materials": [ "5-methoxy-1H-pyrazole", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Aromatic amine" ], "Reaction": [ "Nitration of 5-methoxy-1H-pyrazole using nitric acid and sulfuric acid to form 5-methoxy-3-nitro-1H-pyrazole", "Reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite", "Diazotization of the amino group using sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with an aromatic amine in the presence of a copper catalyst to form 5-methoxy-3-nitro-1H-pyrazole" ] } | |
Numéro CAS |
2384199-33-9 |
Nom du produit |
5-methoxy-3-nitro-1H-pyrazole |
Formule moléculaire |
C4H5N3O3 |
Poids moléculaire |
143.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



